8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-10-8-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLSOXNLCYHQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multicomponent protocols that enable the synthesis of highly substituted imidazole derivatives in excellent yield. Catalysts such as erbium triflate can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medicinal Applications
8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of DNA synthesis and interference with cellular signaling pathways that promote cancer cell proliferation .
- Antiviral Properties : Research indicates that it may inhibit viral replication by targeting specific viral enzymes. This makes it a candidate for further development in antiviral therapies .
The compound has been studied for its role as an enzyme inhibitor:
- Enzyme Inhibition : It interacts with specific molecular targets in biological systems, effectively inhibiting enzymes involved in critical metabolic pathways. This property is particularly relevant in drug design for diseases where enzyme dysregulation is a factor.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex imidazole derivatives and other heterocycles due to its versatile reactivity and structural features. This application is significant in pharmaceutical chemistry where novel compounds are continuously sought after .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and antiviral properties | Development of new therapies |
| Biological Research | Enzyme inhibition mechanisms | Insights into metabolic regulation |
| Synthetic Chemistry | Building block for complex molecules | Innovation in drug discovery |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study revealed that the compound binds competitively to the active site of DHFR, suggesting potential applications in developing antifolate drugs.
Mechanism of Action
The mechanism of action of 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-imidazolidinone: Another imidazole derivative with similar structural features.
Benzimidazole: Shares the benzyl group and imidazole ring but differs in substitution patterns.
Purine: The core structure is similar, but it lacks the specific substitutions found in 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the imidazole family. Its unique structural properties make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 309.33 g/mol. The compound features a complex structure that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 91456-80-3 |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with specific molecular targets by binding to their active sites. This interaction can disrupt essential cellular processes such as DNA synthesis and cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in critical metabolic pathways. For instance:
- Thymidine Phosphorylase Inhibition : The compound has been studied for its potential to inhibit thymidine phosphorylase (TP), a key enzyme in angiogenesis and cancer progression .
- DNA Synthesis Inhibition : By targeting enzymes involved in nucleotide synthesis, it may hinder the proliferation of cancer cells.
Biological Activity and Therapeutic Potential
Several studies have investigated the antiproliferative activity of this compound against various cancer cell lines.
Case Studies
- Antiproliferative Effects : A study demonstrated that derivatives of imidazole compounds exhibited significant growth inhibition in SW480 and PC3 cancer cell lines at specific concentrations (10 µM) . The mechanism was linked to the inhibition of angiogenesis.
- Targeting Angiogenesis : The inhibition of TP by this compound suggests a role in reducing tumor vascularization and hence limiting tumor growth .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine | Contains benzyl and dimethyl groups | Enzyme inhibitor; potential anticancer |
| Benzimidazole | Imidazole ring without specific substitutions | Antiparasitic; anticancer |
| Purine Derivatives | Core purine structure | Nucleotide metabolism modulation |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the benzyl and methyl substituents in the imidazopurine-dione scaffold?
- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, 8-benzyl derivatives are generated using Huisgen azide-alkyne cycloaddition (click chemistry) or Sonogashira cross-coupling to attach aryl/alkyl chains to the purine core . Methyl groups at positions 1 and 7 are typically introduced via alkylation of precursor xanthine analogs under basic conditions .
Q. How is receptor affinity for 5-HT1A or adenosine receptors (ARs) evaluated in vitro?
- Radioligand binding assays (e.g., using [³H]-8-OH-DPAT for 5-HT1A or [³H]-DPCPX for A1AR) determine Ki values. Functional activity (agonist/antagonist) is assessed via cAMP accumulation or ERK phosphorylation assays in transfected HEK-293 cells .
Q. What in vivo models are used to assess antidepressant-like activity?
- The forced swim test (FST) in mice is standard. Compounds are administered acutely or repeatedly (e.g., 7–14 days), and immobility time reduction is measured. Co-administration with 5-HT1A antagonists (e.g., WAY-100635) confirms receptor-mediated mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact functional selectivity and pharmacokinetics?
- Substituents at the piperazinylphenyl moiety influence receptor binding and brain penetration. For example, AZ-861 (3-CF3) exhibits stronger 5-HT1A agonism but lower brain bioavailability than AZ-853 (2-F), which correlates with logP differences (AZ-853: ~2.8 vs. AZ-861: ~3.5). Metabolic stability is assessed using human/mouse liver microsomes and CYP450 inhibition assays .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates parameters like plasma protein binding, brain-to-plasma ratio, and receptor occupancy. For instance, AZ-853’s superior FST efficacy despite lower in vitro 5-HT1A affinity is attributed to higher CNS penetration (brain/plasma ratio: 1.2 vs. 0.6 for AZ-861) .
Q. How are off-target effects (e.g., α1-adrenolytic activity) characterized and mitigated?
- Selectivity panels (e.g., α1-adrenoceptor, H1 histamine, mAChR binding assays) identify off-target interactions. AZ-853’s α1-adrenolytic effect (Ki = 120 nM) explains its hypotensive side effects. Molecular docking studies guide structural optimization to reduce affinity for non-target receptors .
Q. What computational approaches predict metabolic stability and blood-brain barrier (BBB) permeability?
- In silico tools : SwissADME or QikProp predict logP, logBB, and P-glycoprotein substrate likelihood.
- In vitro models : Parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2 cell monolayers measure passive diffusion and efflux ratios .
Key Methodological Considerations
- SAR Studies : Use X-ray crystallography or cryo-EM to map ligand-receptor interactions (e.g., benzyl group positioning in 5-HT1A’s hydrophobic pocket) .
- Toxicology : Monitor lipid metabolism (serum triglycerides/cholesterol) and weight gain in chronic dosing studies .
- Multi-Target Design : Prioritize dual 5-HT1A/A2A antagonists with MAO-B inhibition (e.g., compound 2b in ) to address neurodegenerative comorbidities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
